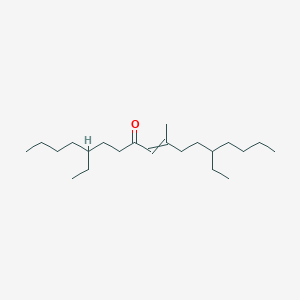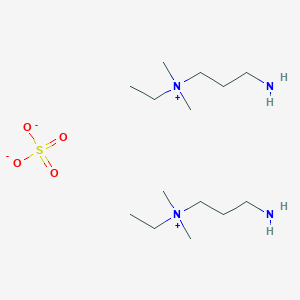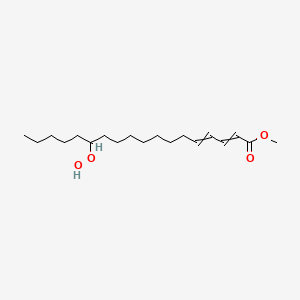![molecular formula C27H34O6 B14280230 2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid CAS No. 141753-66-4](/img/structure/B14280230.png)
2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid is an organic compound with the molecular formula C27H34O6 This compound is characterized by its complex structure, which includes a benzoyl group substituted with a carboxyethyl and a decyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid typically involves multiple steps, starting from simpler aromatic compounds One common method involves the Friedel-Crafts acylation reaction, where a benzoyl chloride derivative reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3)
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxyethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The benzoyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystal elastomers.
Mechanism of Action
The mechanism of action of 2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid involves its interaction with specific molecular targets. The carboxyethyl group can participate in hydrogen bonding and electrostatic interactions, while the decyloxy group can influence the compound’s hydrophobicity and membrane permeability. These interactions can affect various biochemical pathways and cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(Decyloxy)benzoic acid: Similar structure but lacks the carboxyethyl group.
Benzoic acid derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness
2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid is unique due to the presence of both carboxyethyl and decyloxy groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
141753-66-4 |
|---|---|
Molecular Formula |
C27H34O6 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
2-[3-(2-carboxyethyl)-4-decoxybenzoyl]benzoic acid |
InChI |
InChI=1S/C27H34O6/c1-2-3-4-5-6-7-8-11-18-33-24-16-14-21(19-20(24)15-17-25(28)29)26(30)22-12-9-10-13-23(22)27(31)32/h9-10,12-14,16,19H,2-8,11,15,17-18H2,1H3,(H,28,29)(H,31,32) |
InChI Key |
YYSGGGGRFAHYFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![{[4-(Benzenesulfonyl)butan-2-yl]oxy}(tert-butyl)dimethylsilane](/img/structure/B14280190.png)


![5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B14280208.png)

amino}-3-nitrobenzoic acid](/img/structure/B14280224.png)
phosphane](/img/structure/B14280237.png)

